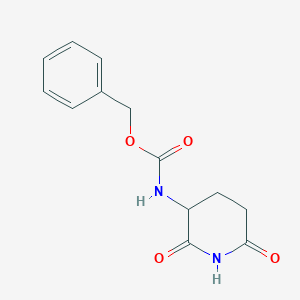

3-N-Cbz-amino-2,6-Dioxo-piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2,6-dioxopiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-11-7-6-10(12(17)15-11)14-13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFWWAGUYKLJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370748 | |

| Record name | 3-N-Cbz-amino-2,6-Dioxo-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24666-55-5 | |

| Record name | 3-N-Cbz-amino-2,6-Dioxo-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-N-Cbz-amino-2,6-Dioxopiperidine

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 3-N-Cbz-amino-2,6-dioxopiperidine. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key processes through diagrams.

Core Chemical Properties

3-N-Cbz-amino-2,6-dioxopiperidine, also known by its IUPAC name benzyl N-(2,6-dioxopiperidin-3-yl)carbamate, is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the pharmacophore 3-aminopiperidine-2,6-dione, which is a key component of thalidomide and its analogs like lenalidomide.[1][2] The carbobenzyloxy (Cbz) protecting group allows for selective chemical modifications at other positions of the molecule.

Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C13H14N2O4 | [][4] |

| Molecular Weight | 262.26 g/mol | [] |

| Boiling Point | 520.2°C at 760 mmHg | [] |

| Density | 1.31 g/cm³ | [] |

| Appearance | Powder or liquid | [4] |

| Purity | Typically ≥98% | [] |

| Identifier | Value | Source |

| CAS Number | 24666-55-5 (racemate) | [] |

| 22785-43-9 ((S)-enantiomer) | [4] | |

| IUPAC Name | benzyl N-(2,6-dioxopiperidin-3-yl)carbamate | [] |

| Synonyms | 3-N-Cbz-Amino-2,6-dioxopiperidine; N-(2,6-Dioxo-3-piperidinyl)carbamic acid phenylmethyl ester | [] |

| InChI Key | JJFWWAGUYKLJRN-UHFFFAOYSA-N | [] |

| SMILES | C1CC(=O)NC(=O)C1NC(=O)OCC2=CC=CC=C2 | [] |

Experimental Protocols

The primary utility of 3-N-Cbz-amino-2,6-dioxopiperidine is as a protected intermediate. A critical experimental procedure involving this compound is the removal of the Cbz group to yield 3-aminopiperidine-2,6-dione.

Deprotection of (3S)-3-(N-Cbz-amino)-2,6-dioxopiperidine

Objective: To synthesize (3S)-3-amino-2,6-dioxopiperidine from its Cbz-protected precursor.

Materials:

-

(3S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione (200 mg, 0.76 mmol)

-

Ethanol (10 ml)

-

5% Palladium on carbon (Pd/C) (10 mg)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

A solution of (3S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione in ethanol is prepared in a suitable reaction vessel.[5]

-

5% Pd/C is added to the stirred solution.[5]

-

The mixture is stirred under a hydrogen atmosphere for 1 hour.[5]

-

Upon completion of the reaction, the mixture is filtered through a celite bed to remove the palladium catalyst.[5]

-

The filtrate is then evaporated under reduced pressure to yield the free amine, (3S)-3-amino-2,6-dioxopiperidine, as a greenish-yellow viscous liquid.[5] The product is typically used in the subsequent reaction step without further purification.[5]

Synthesis and Deprotection Workflow

The following diagram illustrates the general workflow for the synthesis of 3-amino-2,6-dioxopiperidine, highlighting the role of the Cbz-protected intermediate.

Caption: Synthetic workflow of 3-amino-2,6-dioxopiperidine.

Biological Relevance

While 3-N-Cbz-amino-2,6-dioxopiperidine itself is not known to have direct biological activity, its deprotected product, 3-aminopiperidine-2,6-dione, is a critical pharmacophore. This core structure is found in a class of drugs known as immunomodulatory imide drugs (IMiDs). The (S)-enantiomer of thalidomide, which contains this moiety, was found to be responsible for its teratogenic effects, while the (R)-enantiomer possesses sedative properties.[2] This highlights the stereochemical importance of this structural unit in drug development. The 3-aminopiperidine-2,6-dione scaffold is essential for the therapeutic effects of drugs like lenalidomide, which are used in the treatment of multiple myeloma and other cancers.

References

- 1. S-3-N-Cbz-amino-2,6-Dioxo-piperidine | 22785-43-9 [chemicalbook.com]

- 2. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 3-(N-Carbobenzyloxy-amino)-2,6-dioxopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Carbobenzyloxy-amino)-2,6-dioxopiperidine, also known as benzyl N-(2,6-dioxopiperidin-3-yl)carbamate, is a pivotal synthetic intermediate in medicinal chemistry. Its structure, a glutarimide ring substituted with a carbobenzyloxy (Cbz)-protected amine, makes it a valuable building block for the synthesis of more complex molecules, most notably immunomodulatory drugs. The piperidine-2,6-dione core is a recognized pharmacophore, and the Cbz protecting group allows for selective chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

The compound exists in both racemic and enantiomerically pure forms, with distinct CAS numbers for each. The (S)-enantiomer is particularly significant as it is a precursor to the chiral drug Lenalidomide.[1][2]

Physicochemical Properties and Data

The key physicochemical properties of 3-N-Cbz-amino-2,6-Dioxo-piperidine are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 24666-55-5 (Racemic) | [] |

| 22785-43-9 ((S)-enantiomer) | [1] | |

| Molecular Formula | C₁₃H₁₄N₂O₄ | [1][] |

| Molecular Weight | 262.26 g/mol | [1][] |

| IUPAC Name | benzyl N-(2,6-dioxopiperidin-3-yl)carbamate | [] |

| benzyl N-[(3S)-2,6-dioxopiperidin-3-yl]carbamate ((S)-enantiomer) | [1] | |

| Synonyms | 3-N-Cbz-Amino-2,6-dioxopiperidine; N-(2,6-Dioxo-3-piperidinyl)carbamic acid phenylmethyl ester | [] |

| Boiling Point | 520.2°C at 760 mmHg | [] |

| Density | 1.31 g/cm³ | [] |

| Purity | Typically ≥98% | [] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from L-glutamine. The first step involves the protection of the α-amino group with a carbobenzyloxy (Cbz) group, followed by a cyclization reaction to form the desired piperidine-2,6-dione ring.

Step 1: N-Cbz Protection of L-Glutamine

This procedure utilizes the Schotten-Baumann reaction conditions for the protection of the primary amine of L-glutamine.[4][5]

Materials:

-

L-Glutamine (1.0 equivalent)

-

Sodium Carbonate (Na₂CO₃) (2.5 equivalents)

-

Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

-

Dissolve L-Glutamine in a 1 M aqueous solution of sodium carbonate in a flask, and cool the mixture in an ice bath.

-

While stirring vigorously, add benzyl chloroformate dropwise to the solution, ensuring the temperature is maintained below 5 °C.[4]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[4]

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.

-

Extract the product, N-Cbz-L-glutamine, with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected glutamine.

Step 2: Cyclization to form this compound

The N-Cbz-L-glutamine is then cyclized to form the glutarimide ring. 1,1'-Carbonyldiimidazole (CDI) is an effective cyclizing agent for this transformation.[6]

Materials:

-

N-Cbz-L-glutamine (1.0 equivalent)

-

1,1'-Carbonyldiimidazole (CDI) (1.0-1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

Protocol:

-

Dissolve N-Cbz-L-glutamine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1,1'-carbonyldiimidazole to the solution.

-

Reflux the reaction mixture for approximately 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting residue can be purified by silica gel column chromatography to yield this compound.

Applications and Biological Relevance

This compound is a crucial intermediate in the synthesis of several biologically active molecules.

Precursor to Lenalidomide

The (S)-enantiomer of this compound is a key precursor in the manufacture of Lenalidomide, a thalidomide analogue used in the treatment of multiple myeloma and certain myelodysplastic syndromes.[7] The synthesis involves the deprotection of the Cbz group to yield 3-amino-2,6-dioxopiperidine, which is then coupled with a substituted isoindolinone moiety.[8][9]

Biological Activity of Derivatives

Derivatives of N-Cbz-aminoglutarimide have been investigated for their pharmacological properties. Studies have shown that these compounds can exhibit moderate anticonvulsant and hypnotic activities.[10] This suggests that the glutarimide scaffold is a promising starting point for the development of new central nervous system agents.

Cbz Group Deprotection

For subsequent synthetic steps, such as the synthesis of Lenalidomide, the Cbz protecting group must be removed. The most common and efficient method for Cbz deprotection is catalytic hydrogenolysis.[11][12]

Materials:

-

Cbz-protected compound (1.0 equivalent)

-

10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen (H₂) gas

Protocol:

-

Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol in a hydrogenation flask.

-

Carefully add the 10% Pd/C catalyst to the solution.[4]

-

Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. This process should be repeated three times.[4]

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[12]

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its straightforward preparation from L-glutamine and its critical role as an intermediate in the synthesis of high-value therapeutics like Lenalidomide underscore its importance. The chemical versatility of the glutarimide core, combined with the robust and reliable chemistry of the Cbz protecting group, ensures that this compound will remain a key building block in the development of new chemical entities. This guide provides the foundational technical information required for its synthesis and application in a research and development setting.

References

- 1. (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate | C13H14N2O4 | CID 7021513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Lenalidomide synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and hypnotic activities of N-Cbz-alpha-aminoglutarimidooxy carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. total-synthesis.com [total-synthesis.com]

- 12. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]

Technical Guide: 3-N-Cbz-amino-2,6-Dioxo-piperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-N-Cbz-amino-2,6-Dioxo-piperidine, also known by its IUPAC name benzyl N-(2,6-dioxopiperidin-3-yl)carbamate, is a pivotal chemical intermediate in medicinal chemistry.[] Its structure incorporates the 3-aminopiperidine-2,6-dione pharmacophore, which is the core component of immunomodulatory drugs (IMiDs) such as thalidomide and its analogues, including lenalidomide.[2][3] The carbobenzyloxy (Cbz) group serves as a protecting group for the amine, allowing for selective chemical modifications at other positions of the molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The data pertains to the S-enantiomer where specified, which is a common precursor in chiral drug synthesis.

| Property | Value | Reference |

| Molecular Formula | C13H14N2O4 | [][4] |

| Molecular Weight | 262.26 g/mol | [][4] |

| IUPAC Name | benzyl N-(2,6-dioxopiperidin-3-yl)carbamate | [] |

| CAS Number | 22785-43-9 ((S)-enantiomer) | [4] |

| Synonyms | (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate, N-(2,6-Dioxo-3-piperidinyl)carbamic acid phenylmethyl ester | [][4] |

| Boiling Point | 520.2°C at 760 mmHg | [] |

| Density | 1.31 g/cm³ | [] |

| Appearance | Powder or liquid | [4] |

| Purity | Typically ≥98% | [] |

Role in Synthesis

This compound is a critical building block for the synthesis of more complex pharmaceutical agents.[2][5] The Cbz group is a widely used amine protecting group that is stable under various reaction conditions but can be readily removed by catalytic hydrogenation. This allows for the unmasking of the primary amine on the piperidine ring at a desired step, which can then undergo further reactions, such as amide bond formation, to yield the final active pharmaceutical ingredient (API).

The deprotection of the Cbz group is a key transformation, converting the protected intermediate into 3-amino-piperidine-2,6-dione, the pharmacophore of thalidomide.[3][6]

Caption: Workflow for the deprotection of this compound.

Experimental Protocols

Deprotection of (3S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione

This protocol details the removal of the Cbz protecting group to yield the free amine, 3-amino-piperidine-2,6-dione.[6]

Materials:

-

(3S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione (e.g., 200 mg, 0.76 mmol)

-

Ethanol (10 ml)

-

5% Palladium on Carbon (Pd/C) (10 mg)

-

Hydrogen gas supply

-

Celite

Procedure:

-

A solution of (3S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione is prepared in ethanol within a reaction vessel suitable for hydrogenation.[6]

-

5% Pd/C catalyst is added to the stirred solution.[6]

-

The reaction mixture is placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously for approximately 1 hour.[6]

-

Reaction completion can be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a bed of Celite to remove the Pd/C catalyst.[6]

-

The filtrate is then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield the free amine product, (3S)-3-Aminohexahydro-2,6-pyridinedione, typically as a viscous liquid.[6] The product is often used in the subsequent reaction step without further purification.[6]

Conclusion

This compound is a well-characterized and essential intermediate for the synthesis of immunomodulatory drugs. Its stable, protected form and the straightforward protocol for deprotection make it an invaluable tool for medicinal chemists and drug development professionals engaged in the creation of complex nitrogen-containing heterocyclic compounds.

References

- 2. S-3-N-Cbz-amino-2,6-Dioxo-piperidine | 22785-43-9 [chemicalbook.com]

- 3. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Cas 478646-33-2,(S)-3-N-CBZ-AMINO-PIPERIDINE | lookchem [lookchem.com]

- 6. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 3-N-Cbz-amino-2,6-Dioxopiperidine

This technical guide provides a comprehensive overview of the solubility characteristics of 3-N-Cbz-amino-2,6-dioxopiperidine. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on its predicted solubility based on the properties of its core chemical structure, alongside standardized experimental protocols for precise solubility determination. This guide is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds.

Predicted Solubility Profile

3-N-Cbz-amino-2,6-dioxopiperidine is a derivative of piperidine, a six-membered heterocyclic amine. The solubility of piperidine itself is well-documented; it is highly soluble in water and a variety of organic solvents such as alcohols, ethers, and chloroform, while exhibiting limited solubility in nonpolar solvents like hexane[1]. The presence of the N-Cbz (benzyloxycarbonyl) protecting group and the dioxo functionality in 3-N-Cbz-amino-2,6-dioxopiperidine will influence its solubility profile. The Cbz group increases the molecule's lipophilicity, which might decrease its aqueous solubility compared to simpler piperidine derivatives. Conversely, the amide and carbonyl groups can participate in hydrogen bonding, potentially enhancing solubility in polar solvents.

A related compound, 3-amino-2,6-piperidinedione hydrochloride, is noted to be soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[2]. This suggests that 3-N-Cbz-amino-2,6-dioxopiperidine may exhibit similar solubility in these polar aprotic and halogenated solvents.

Quantitative Solubility Data

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | |||

| Water (pH 7) | Low | The lipophilic Cbz group is expected to decrease aqueous solubility. | |

| Acidic Buffer (pH 2) | Low to Moderate | Protonation of the piperidine nitrogen is not possible due to the amide linkage. | |

| Basic Buffer (pH 9) | Low | The molecule lacks readily ionizable acidic protons. | |

| Polar Aprotic | |||

| DMSO, DMF | High | Strong dipole-dipole interactions and potential for hydrogen bonding with the amide protons. | |

| Acetone, Acetonitrile | Moderate to High | Good compatibility with the polar functional groups. | |

| Polar Protic | |||

| Methanol, Ethanol | Moderate | Hydrogen bonding capabilities of the solvent can interact with the carbonyl and amide groups. | |

| Non-Polar | |||

| Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar media. | |

| Chlorinated | |||

| Dichloromethane, Chloroform | Moderate to High | Good solvation potential for moderately polar compounds. |

Disclaimer: The data presented in this table is predictive and has not been experimentally verified. It is intended to serve as a guideline for solvent selection in further studies.

Experimental Protocols

The determination of a compound's solubility is a critical step in drug development. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility[3][4].

Shake-Flask Method for Thermodynamic Solubility Determination

This protocol details the steps to determine the equilibrium solubility of 3-N-Cbz-amino-2,6-dioxopiperidine in a given solvent.

Materials:

-

3-N-Cbz-amino-2,6-dioxopiperidine (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid 3-N-Cbz-amino-2,6-dioxopiperidine to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to a specific temperature (e.g., 25°C or 37°C). The sample should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After the equilibration period, allow the vial to stand at the same constant temperature to allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

-

Quantification:

-

Prepare a series of standard solutions of 3-N-Cbz-amino-2,6-dioxopiperidine of known concentrations in the same solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample solution using the same HPLC method.

-

-

Calculation: Determine the concentration of the dissolved compound in the original saturated solution by using the calibration curve and accounting for the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of a compound.

Caption: Workflow for Determining Equilibrium Solubility.

Hypothetical Signaling Pathway Modulation

Piperidine derivatives are common scaffolds in medicinal chemistry and can interact with various biological targets, including enzymes and receptors, thereby modulating signaling pathways. The diagram below represents a generalized signaling pathway that could be influenced by a piperidine-containing compound.

Caption: Generalized Signaling Pathway Modulation.

References

3-N-Cbz-amino-2,6-Dioxo-piperidine stability at different pH

An In-depth Technical Guide to the pH Stability of 3-N-Cbz-amino-2,6-dioxopiperidine

A Senior Application Scientist's Perspective on Experimental Design, Mechanistic Insights, and Analytical Methodologies

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 3-N-Cbz-amino-2,6-dioxopiperidine across a range of pH conditions. As a key intermediate in the synthesis of novel glutarimide-based therapeutics, such as molecular glues and PROTACs, understanding its stability profile is critical for process development, formulation, and regulatory compliance. This document outlines a systematic approach to evaluating the molecule's stability, integrating principles of physical organic chemistry with industry-standard analytical practices. We will explore the mechanistic underpinnings of its degradation, provide detailed protocols for forced degradation studies, and discuss the application of High-Performance Liquid Chromatography (HPLC) for kinetic analysis. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust stability profile for this and structurally related molecules.

Introduction: The Significance of the Glutarimide Scaffold

The 2,6-dioxopiperidine (glutarimide) ring system is a privileged scaffold in modern medicinal chemistry. It forms the core of the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide, which have revolutionized the treatment of multiple myeloma and other hematological malignancies. The therapeutic activity of these molecules is derived from their ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the degradation of specific target proteins.

The compound 3-N-Cbz-amino-2,6-dioxopiperidine serves as a crucial building block for the synthesis of novel CRBN-recruiting ligands. The Cbz (benzyloxycarbonyl) protecting group allows for selective modification at other positions of the molecule, making it a versatile intermediate. However, the presence of multiple reactive sites—specifically, the glutarimide ring and the carbamate linkage—raises critical questions about its stability, particularly its susceptibility to hydrolysis under varying pH conditions. A thorough understanding of this stability is paramount for ensuring the integrity of the molecule during synthesis, purification, storage, and formulation.

This guide will provide a first-principles approach to predicting and experimentally verifying the stability of 3-N-Cbz-amino-2,6-dioxopiperidine.

Structural Analysis and Potential Degradation Pathways

The chemical stability of 3-N-Cbz-amino-2,6-dioxopiperidine is governed by two primary functional groups: the glutarimide ring and the N-Cbz carbamate.

-

The Glutarimide Ring: This cyclic imide contains two amide bonds within a six-membered ring. Amide bonds are susceptible to hydrolysis, and this process can be catalyzed by both acid and base. The ring strain in the glutarimide moiety can influence the rate of hydrolysis compared to acyclic amides.

-

The N-Cbz (Benzyloxycarbonyl) Group: This carbamate serves as a protecting group for the primary amine. Carbamates are also susceptible to hydrolysis, which can proceed through different mechanisms depending on the pH.

Based on these structural features, we can postulate the primary degradation pathways as a function of pH.

Predicted Degradation under Basic Conditions (pH > 7)

Under basic conditions, the primary route of degradation is expected to be the hydrolysis of the glutarimide ring. The amide protons of the glutarimide are weakly acidic and can be deprotonated by hydroxide ions. The resulting anion can then undergo ring-opening to form a glutaramic acid derivative. This process is well-documented for related compounds like thalidomide. A second equivalent of hydroxide can then hydrolyze the remaining amide, leading to glutamic acid derivatives. The Cbz group is generally stable to basic conditions, especially mild bases.[1] However, under more forcing basic conditions, saponification of the carbamate ester can occur, though this is typically slower than imide hydrolysis.

Predicted Degradation under Acidic Conditions (pH < 7)

In acidic media, the degradation profile is likely to be more complex. The glutarimide ring can undergo acid-catalyzed hydrolysis, although this is often slower than base-catalyzed hydrolysis. The primary site of acid-catalyzed attack will be the carbonyl oxygen, followed by nucleophilic attack by water.

A more significant degradation pathway under strongly acidic conditions is the cleavage of the Cbz group.[1] This reaction is typically facilitated by strong acids like HBr in acetic acid and proceeds via an SN1-type mechanism involving the formation of a stable benzyl cation. This would result in the formation of 3-amino-2,6-dioxopiperidine.

Predicted Stability under Neutral Conditions (pH ≈ 7)

At neutral pH, 3-N-Cbz-amino-2,6-dioxopiperidine is expected to exhibit its maximum stability. While hydrolysis of the glutarimide ring can still occur, the rate is significantly slower than under acidic or basic conditions. The Cbz group is highly stable at neutral pH.

The following diagram illustrates the potential degradation pathways.

Caption: Predicted degradation pathways of 3-N-Cbz-amino-2,6-dioxopiperidine under different pH conditions.

Experimental Design: A Forced Degradation Study

To experimentally determine the stability of 3-N-Cbz-amino-2,6-dioxopiperidine, a forced degradation study is the most appropriate approach.[2][3] This involves subjecting the molecule to a range of stress conditions that are more severe than standard storage conditions to accelerate degradation and identify potential degradation products.[2] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation pathways are observed without complete loss of the parent compound.

Materials and Reagents

-

3-N-Cbz-amino-2,6-dioxopiperidine (high purity, >98%)

-

HPLC-grade acetonitrile and methanol

-

Purified water (e.g., Milli-Q)

-

Phosphate, acetate, and borate buffer salts

-

Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment

-

Formic acid or trifluoroacetic acid (TFA) as a mobile phase modifier

Preparation of Buffer Solutions

A series of buffers spanning the desired pH range should be prepared. It is crucial to use buffers with known pKa values to ensure stable pH throughout the experiment.

| pH | Buffer System | Composition (e.g., for 100 mL of 50 mM buffer) |

| 2.0 | HCl | 0.01 M HCl |

| 4.5 | Acetate | 29.9 mL of 0.1 M Acetic Acid + 20.1 mL of 0.1 M Sodium Acetate, diluted to 100 mL |

| 7.0 | Phosphate | 39 mL of 0.1 M Na2HPO4 + 61 mL of 0.1 M KH2PO4, diluted to 100 mL |

| 9.0 | Borate | 6.2 mL of 0.1 M Boric Acid + 43.8 mL of 0.1 M Sodium Borate, diluted to 100 mL |

| 12.0 | NaOH | 0.01 M NaOH |

Rationale: The choice of buffers is critical. These buffer systems are common in pharmaceutical stability studies and cover a wide pH range. The concentrations are sufficient to maintain the pH upon the addition of a small amount of the stock solution of the test compound.

Forced Degradation Protocol

The following protocol outlines a systematic approach to the forced degradation study.

Caption: Workflow for the forced degradation study of 3-N-Cbz-amino-2,6-dioxopiperidine.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of 3-N-Cbz-amino-2,6-dioxopiperidine at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile or methanol. Rationale: Using an organic solvent for the stock solution prevents premature degradation before the start of the experiment.

-

Incubation: For each pH condition, add a known volume of the stock solution to a larger volume of the pre-heated buffer solution in a sealed vial to achieve a final concentration of, for example, 100 µg/mL. Rationale: Pre-heating the buffer ensures the reaction starts at the target temperature.

-

Time Points: Place the vials in a temperature-controlled environment (e.g., a 50 °C water bath or oven). Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Rationale: The elevated temperature accelerates the degradation to occur within a practical timeframe.

-

Quenching: Immediately quench the reaction for each aliquot to prevent further degradation before analysis. This can be done by neutralizing the sample (e.g., adding an equimolar amount of acid to a basic sample) and/or diluting it with the HPLC mobile phase.

-

Analysis: Analyze each sample by a stability-indicating HPLC method.

Analytical Methodology: A Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, thus allowing for the accurate quantification of the parent drug's decay over time.

HPLC System and Conditions

A reverse-phase HPLC system with UV detection is the workhorse for this type of analysis.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | A C18 column provides good retention and separation for moderately polar compounds like the one . |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is necessary to separate the parent compound from potentially more polar (hydrolyzed) or less polar degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | 254 nm or 220 nm | The benzoyl group of the Cbz moiety provides a strong chromophore. 254 nm is a good starting point. |

| Injection Volume | 10 µL | A typical injection volume. |

Data Analysis and Interpretation

The percentage of the parent compound remaining at each time point can be calculated from the peak area in the HPLC chromatogram.

% Remaining = (Area_t / Area_t0) * 100

Where Area_t is the peak area of the parent compound at time t, and Area_t0 is the peak area at time zero.

By plotting the natural logarithm of the percent remaining versus time, the degradation rate constant (k) can be determined from the slope of the line, assuming first-order kinetics.

ln(% Remaining) = -kt + ln(100)

The half-life (t1/2) of the compound at each pH can then be calculated as:

t_1/2 = 0.693 / k

A pH-rate profile can be constructed by plotting the log of the rate constant (log k) against the pH. This plot provides a clear visualization of the pH range of maximum stability.

Concluding Remarks and Future Directions

This guide has provided a comprehensive framework for assessing the pH stability of 3-N-Cbz-amino-2,6-dioxopiperidine. By combining a theoretical understanding of its degradation pathways with a robust experimental design and a validated analytical method, researchers can generate the high-quality data needed for informed decision-making in the drug development process.

The insights gained from such a study are invaluable for:

-

Process Chemistry: Defining pH limits for reaction and work-up conditions.

-

Formulation Science: Developing stable dosage forms and selecting appropriate excipients.

-

Regulatory Submissions: Providing essential data for IND and NDA filings.

Future work should focus on the isolation and structural elucidation of the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This will confirm the predicted degradation pathways and provide a complete picture of the molecule's stability profile.

References

An In-depth Technical Guide to the Thermal Stability of 3-N-Cbz-amino-2,6-Dioxo-piperidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental thermal stability data for 3-N-Cbz-amino-2,6-Dioxo-piperidine is limited. This guide provides a comprehensive framework for its thermal analysis, including detailed experimental protocols and illustrative data based on structurally related compounds.

Introduction

This compound, a derivative of glutarimide, is a molecule of interest in medicinal chemistry and drug development. Its core structure is found in compounds that interact with the Cereblon (CRBN) E3 ubiquitin ligase complex, playing a crucial role in targeted protein degradation.[1][2][3][4] The thermal stability of such molecules is a critical parameter, influencing their synthesis, purification, formulation, and storage. This guide outlines the key techniques for assessing the thermal stability of this compound, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₄ | - |

| Molecular Weight | 262.26 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | 520.2 °C at 760 mmHg (predicted) | BOC Sciences |

Illustrative Thermal Stability Data

| Parameter | Illustrative Value | Technique |

| Onset of Decomposition (T₅%) | ~ 250 - 300 °C | TGA |

| Mid-point of Decomposition (T₅₀%) | ~ 350 - 400 °C | TGA |

| Endothermic Event (Melting) | ~ 180 - 220 °C | DSC |

| Exothermic Event (Decomposition) | > 250 °C | DSC |

Experimental Protocols

A meticulous experimental setup is crucial for obtaining reliable thermal analysis data.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7][8]

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 3-5 mg of this compound is accurately weighed into an alumina or platinum crucible.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The resulting mass vs. temperature curve is analyzed to determine the onset of decomposition (often reported as the temperature at 5% mass loss, T₅%) and other characteristic decomposition temperatures.

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transitions, and decomposition enthalpies.[6][8][9]

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 2-4 mg of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The heat flow vs. temperature curve is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Visualizations

The following diagram illustrates the workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Stability Analysis.

The glutarimide moiety of this compound is a key structural feature found in immunomodulatory drugs (IMiDs) that interact with Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3][4] This interaction leads to the targeted degradation of specific proteins.

Caption: Cereblon-Mediated Protein Degradation.

Conclusion

A thorough understanding of the thermal stability of this compound is essential for its development as a potential therapeutic agent or chemical probe. This guide provides the necessary framework for conducting and interpreting TGA and DSC analyses. The illustrative data and detailed protocols serve as a valuable resource for researchers in the field. Further experimental studies are warranted to establish a definitive thermal profile for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. grant.rscf.ru [grant.rscf.ru]

- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

The Foundational Role of the Carbobenzyloxy (Cbz) Protecting Group

An In-depth Technical Guide to the Biological Significance of Cbz-Protected Glutamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbobenzyloxy (Cbz)-protected glutamine derivatives are fundamental tools in the fields of biochemistry, medicinal chemistry, and drug development. The Cbz group serves as a robust and versatile protecting group for the α-amino functionality of glutamine, preventing unwanted side reactions and enabling precise, controlled chemical manipulations. This technical guide explores the core biological significance of these derivatives, focusing on their indispensable role in peptide synthesis, their application as specific enzyme substrates and precursors to potent enzyme inhibitors, and their utility in studying metabolic pathways critical to cancer research. Detailed experimental protocols, quantitative data, and process diagrams are provided to offer a comprehensive resource for professionals in the field.

The synthesis of complex biomolecules, particularly peptides, requires a strategy for selectively masking reactive functional groups to direct the formation of specific chemical bonds. Each amino acid contains at least two reactive sites: a nucleophilic amino group (-NH2) and an electrophilic carboxylic acid group (-COOH). Without protection, attempts to form a peptide bond between two amino acids result in uncontrolled polymerization, yielding a complex mixture of products.[1]

The introduction of the carbobenzyloxy (Cbz, or Z) group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement that provided the first reliable method for stepwise peptide synthesis.[1] The Cbz group converts the reactive primary amine into a significantly less nucleophilic carbamate, thereby "protecting" it.[][3]

The success and enduring utility of the Cbz group are attributable to several key features:

-

Robust Stability: Cbz-protected amines are stable across a wide range of conditions, including basic and mildly acidic media, which allows for flexibility in subsequent synthetic steps.[1]

-

Ease of Introduction: The protection reaction using benzyl chloroformate (Cbz-Cl) is typically high-yielding and proceeds under mild conditions.[1]

-

Facile and Orthogonal Removal: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[1][4] This method is exceptionally mild, with volatile byproducts (toluene and CO₂), and is orthogonal to other widely used protecting groups like the acid-labile Boc group and the base-labile Fmoc group.[1] This orthogonality is crucial for complex, multi-step syntheses.[1]

Core Application: Controlled Peptide Synthesis

The primary significance of Cbz-protected glutamine (Cbz-Gln) lies in its role as a building block in the synthesis of peptides and proteins. By temporarily masking the α-amino group of glutamine, the Cbz group allows its carboxyl group to be selectively activated and coupled with the free amino group of another amino acid.

Logical Workflow for Cbz-Based Peptide Synthesis

The general workflow involves three key stages: protection of the N-terminus, activation and coupling to form a peptide bond, and deprotection of the N-terminus to allow for further chain elongation. This cycle is repeated to build the desired peptide sequence.

Experimental Protocols

The following are standard laboratory protocols for the protection and deprotection of amino acids using the Cbz group.

Protocol 1: Cbz Protection of L-Glutamine [1]

-

Dissolution: Dissolve L-glutamine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 equivalents) with cooling in an ice bath.

-

Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. It is critical to ensure the temperature remains below 5 °C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The product will precipitate.

-

Extraction: Extract the product with an appropriate organic solvent, such as ethyl acetate (3x).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Cbz-protected L-glutamine.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis [1]

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). Caution: The Pd/C catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation-backfill cycle three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Quantitative Data: Reaction Yields

The efficiency of Cbz protection and deprotection is consistently high, which is a primary reason for its widespread use.

Table 1: Representative Yields for Cbz Protection of Various Amines [1]

| Amine Substrate | Reagents and Conditions | Yield (%) |

|---|---|---|

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |

Table 2: Common Cbz Deprotection Methods and Conditions [1][4]

| Method | Reagents and Conditions | Characteristics |

|---|---|---|

| Catalytic Hydrogenolysis | H₂ (1 atm), Pd/C, MeOH, rt | Very mild, clean, common byproducts are volatile. |

| Transfer Hydrogenation | Pd/C, NaBH₄, MeOH | Generates H₂ in situ, avoids handling H₂ gas. |

| Acidolysis | HBr in Acetic Acid (HBr/HOAc) | Strong acidic conditions, useful when hydrogenation is not feasible. |

Role in Enzymology: From Substrates to Inhibitor Design

Beyond peptide synthesis, Cbz-glutamine derivatives are crucial reagents for studying enzyme function and for developing targeted inhibitors.

Cbz-Gln-Gly: A Canonical Substrate for Transglutaminase

Transglutaminases (TGases) are a family of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a peptide-bound glutamine residue and the ε-amino group of a lysine residue.[5] The dipeptide N-α-carbobenzyloxy-L-glutaminylglycine (Cbz-Gln-Gly or ZQG) is a widely used, commercially available substrate for assaying the activity of TGases, particularly microbial transglutaminase (MTG), which is Ca²⁺-independent.[6][7][8]

In the standard colorimetric assay, the enzyme uses hydroxylamine as the amine donor, creating a glutamyl-γ-monohydroxamate product that forms a colored complex with ferric ions, allowing for spectrophotometric quantification.[8]

Protocol 3: Colorimetric Assay of Transglutaminase Activity [8]

-

Reagent Preparation:

-

Assay Buffer: 1000 mM Tris Buffer, pH 6.0 at 37°C.

-

Substrate (B): 31 mM Nα-CBZ-L-Glutaminylglycine.

-

Amine Donor (C): 200 mM Hydroxylamine with 20 mM reduced Glutathione.

-

Cofactor (D): 1000 mM CaCl₂ (if using a Ca²⁺-dependent TGase).

-

Stop Solution: 12% (v/v) Trichloroacetic Acid (TCA).

-

Detection Reagent: 5% (w/v) Ferric Chloride (FeCl₃) in 100 mM HCl.

-

-

Reaction Setup: Prepare a reaction cocktail by mixing the Assay Buffer, Substrate, Amine Donor, and Cofactor.

-

Initiation: Pre-warm the reaction cocktail and enzyme solution separately to 37°C. Initiate the reaction by adding the enzyme solution to the cocktail.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

-

Termination: Stop the reaction by adding an equal volume of ice-cold 12% TCA.

-

Detection: Add the FeCl₃ detection reagent. The ferric chloride forms a colored complex with the hydroxamate product.

-

Quantification: Measure the absorbance at 525 nm. Determine the amount of product formed by comparing to a standard curve generated with L-Glutamic Acid γ-Monohydroxamate.

Table 3: Specific Activity of Transglutaminase Variants with Different Substrates [7]

| Enzyme Variant | Specific Activity towards Cbz-Gln-Gly (U/mg) | Specific Activity towards Peptide GGGGQR (U/mg) | Activity Ratio (Peptide/Cbz-Gln-Gly) |

|---|---|---|---|

| TGm2 (Parent) | 68.0 | 3.42 | 0.05 |

| TGm2-Y278E | 5.18 | 4.81 | 0.93 |

Data demonstrates how Cbz-Gln-Gly is used as a standard substrate to benchmark engineered enzyme specificity.

Cbz-Glutamine as a Precursor for Enzyme Inhibitors

Cbz-protected glutamine and glutamic acid are valuable starting materials for the synthesis of targeted enzyme inhibitors, particularly for proteases and enzymes involved in glutamine metabolism.

Case Study: SARS-CoV 3CL Protease Inhibitors The SARS-CoV 3CL protease (3CLpro) is a cysteine protease essential for viral replication. Researchers have synthesized peptide-based inhibitors that mimic the enzyme's natural substrate. A synthetic strategy starting from Cbz-L-Glu-OH was used to create glutamine peptide derivatives possessing a trifluoromethyl ketone (CF₃-ketone) warhead, which is a potent inhibitor of cysteine proteases.[9] The Cbz group provides essential N-terminal protection during the multi-step synthesis.

Applications in Cancer Research and Metabolic Studies

Cancer cells exhibit altered metabolic dependencies to fuel their rapid proliferation. One of the most prominent is "glutamine addiction," where cancer cells voraciously consume glutamine.[10] Glutamine serves as a key source of both carbon for the TCA cycle (anaplerosis) and nitrogen for the synthesis of nucleotides and other amino acids.[11]

The Glutaminolysis Pathway: A Target for Cancer Therapy

The metabolic pathway that breaks down glutamine is termed glutaminolysis. It is a central pathway in cancer metabolism and a target for novel therapeutics. Cbz-protected glutamine derivatives serve as invaluable tools for synthesizing inhibitors of key enzymes in this pathway, such as glutaminase (GLS).[12][13][14]

By using Cbz-glutamine as a stable precursor, researchers can synthesize modified glutamine analogs designed to inhibit glutaminase or other downstream enzymes, thereby starving cancer cells of essential metabolites.[15] This approach is the basis for several glutaminase inhibitors currently in clinical trials, such as CB-839.[10] Furthermore, protected forms of glutamine allow researchers to trace its metabolic fate within cells without the interference that would be caused by the free amino group.[12]

Conclusion

Cbz-protected glutamine derivatives are far more than simple chemical intermediates; they are enabling tools that have fundamentally shaped the landscape of peptide synthesis and modern drug discovery. Their biological significance stems from the robust and reliable protection afforded by the Cbz group, which allows for:

-

Precise construction of complex peptides for therapeutic and research purposes.

-

Standardized measurement of enzyme activity , as exemplified by the use of Cbz-Gln-Gly in transglutaminase assays.

-

Rational design and synthesis of potent enzyme inhibitors , targeting diseases ranging from viral infections to cancer.

-

Investigation of critical metabolic pathways , such as glutaminolysis, by providing stable precursors for metabolic probes and inhibitors.

As research continues to unravel the complexities of biological systems, the strategic use of Cbz-protected glutamine and its derivatives will undoubtedly continue to be a cornerstone of innovation in the life sciences.

References

- 1. benchchem.com [benchchem.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Enhancing substrate specificity of microbial transglutaminase for precise nanobody labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutamine’s double-edged sword: fueling tumor growth and offering therapeutic hope - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Buy N-Cbz-L-glutamine methyl ester [smolecule.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. N gamma-alkyl derivatives of L-glutamine as inhibitors of glutamine-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 3-N-Cbz-amino-2,6-Dioxo-piperidine in Modern Drug Discovery: A Technical Guide

Introduction

In the landscape of modern drug discovery, the quest for novel therapeutic modalities has led to the emergence of targeted protein degradation as a powerful strategy. Central to this revolution is the 3-amino-2,6-dioxopiperidine, or glutarimide, moiety. The protected precursor, 3-N-Cbz-amino-2,6-dioxopiperidine, serves as a critical building block in the synthesis of a class of drugs that have reshaped the treatment of hematological malignancies and are at the forefront of innovative drug development platforms. This technical guide provides an in-depth exploration of the role of this chemical entity, from its application in the synthesis of immunomodulatory drugs (IMiDs) to its crucial function in the design of proteolysis-targeting chimeras (PROTACs).

The Glutarimide Moiety: A Privileged Scaffold for Protein Degradation

The 3-amino-2,6-dioxopiperidine core is the key pharmacophore responsible for the biological activity of a class of compounds known as immunomodulatory imide drugs (IMiDs). This group of drugs includes thalidomide and its more potent and safer analogues, lenalidomide and pomalidomide.[1][2] Initially discovered through serendipity, the mechanism of these drugs has been elucidated to be a prime example of "molecular glues."[3][4]

These molecules function by binding to the Cereblon (CRBN) protein, which is a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN).[5][6] This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by this ligase.[5][7] Key neosubstrates with clinical relevance in multiple myeloma include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8]

Role in the Synthesis of Immunomodulatory Drugs (IMiDs)

3-N-Cbz-amino-2,6-dioxopiperidine is a key intermediate in the synthesis of lenalidomide. The carbobenzyloxy (Cbz) group serves as a protecting group for the amino functionality during the synthetic sequence. A general synthetic approach involves the coupling of a protected 3-aminopiperidine-2,6-dione with a suitably substituted phthalic anhydride derivative, followed by deprotection and subsequent chemical modifications.

Table 1: Overview of Key Immunomodulatory Drugs (IMiDs)

| Drug Name | Chemical Structure | Year of First Approval | Key Indications |

| Thalidomide | α-(N-phthalimido)glutarimide | 1998 (for erythema nodosum leprosum) | Multiple Myeloma, Erythema Nodosum Leprosum |

| Lenalidomide | 3-(4-amino-1-oxo 1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | 2005 | Multiple Myeloma, Myelodysplastic Syndromes, Mantle Cell Lymphoma[9] |

| Pomalidomide | 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | 2013 | Multiple Myeloma[][11] |

Mechanism of Action: Molecular Glues and the Cereblon Pathway

The therapeutic effects of IMiDs are mediated by their ability to hijack the CRL4^CRBN E3 ubiquitin ligase complex. The binding of an IMiD to Cereblon creates a novel protein-protein interaction surface that is complementary to neosubstrates like IKZF1 and IKZF3. This induced proximity leads to the polyubiquitination of these transcription factors, marking them for degradation by the 26S proteasome. The degradation of Ikaros and Aiolos has downstream effects, including immunomodulatory T-cell activation and direct anti-proliferative effects on myeloma cells.[8]

Application in PROTACs: A Versatile E3 Ligase Ligand

The utility of the glutarimide moiety extends beyond molecular glues to the rapidly advancing field of Proteolysis-Targeting Chimeras (PROTACs).[12] PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker.[13] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[14] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and degradation of the target protein.[15]

The thalidomide-like glutarimide structure is one of the most widely used E3 ligase-binding ligands in PROTAC design, effectively hijacking the Cereblon E3 ligase to degrade a vast array of "undruggable" proteins.[16] The synthesis of pomalidomide-based linkers is a key step in the development of PROTAC libraries for screening against various protein targets.[17]

Experimental Protocols

Synthesis of Lenalidomide

A representative synthesis of lenalidomide involves the reaction of 3-aminopiperidine-2,6-dione with a derivative of methyl 2-methyl-3-nitrobenzoate.[9][18]

Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate Methyl 2-methyl-3-nitrobenzoate is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride and heated under reflux to yield methyl 2-(bromomethyl)-3-nitrobenzoate.

Step 2: Coupling with 3-aminopiperidine-2,6-dione The resulting benzylic bromide is then reacted with 3-aminopiperidine-2,6-dione hydrochloride in a polar aprotic solvent such as dimethylformamide (DMF) with a base (e.g., triethylamine or sodium acetate) to facilitate the cyclization, forming the nitro-intermediate of lenalidomide.[19]

Step 3: Reduction of the Nitro Group The nitro group of the intermediate is reduced to an amino group. While traditional methods use catalytic hydrogenation with palladium on carbon (Pd/C), greener alternatives using iron powder and ammonium chloride have been developed to avoid potential metal contamination of the final active pharmaceutical ingredient (API).[18][20] The final product, lenalidomide, is then purified by crystallization.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of a target protein (e.g., IKZF1) in cells treated with a glutarimide-based degrader.

-

Cell Culture and Treatment: Culture cells (e.g., multiple myeloma cell line MM.1S) to an appropriate density. Treat the cells with various concentrations of the degrader compound (e.g., lenalidomide) or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).

-

Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. The intensity of the bands corresponding to the target protein is normalized to the loading control to determine the extent of degradation.

Quantitative Data

The efficacy of glutarimide-based compounds is often quantified by their binding affinity to Cereblon and their ability to degrade target neosubstrates.

Table 2: Selected Biological Activity Data for Glutarimide-Based Compounds

| Compound | Target Neosubstrate | Cell Line | DC50 (Degradation) | IC50 (Viability) | Reference |

| Lenalidomide | IKZF1/IKZF3 | MM.1S | ~1 µM | ~1 µM | [8] |

| Pomalidomide | IKZF1/IKZF3 | MM.1S | ~0.1 µM | ~0.1 µM | [8] |

| Iberdomide (CC-220) | IKZF1/IKZF3 | MM.1S | ~25 nM | ~50 nM | [8] |

| Mezigdomide (CC-92480) | IKZF1/IKZF3 | MM.1S | ~5 nM | ~10 nM | [8] |

Note: DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) values are approximate and can vary depending on the specific experimental conditions.

Future Perspectives

The 3-N-Cbz-amino-2,6-dioxopiperidine scaffold and its derivatives remain at the heart of innovation in drug discovery. The development of novel IMiDs, known as Cereblon E3 Ligase Modulators (CELMoDs), with enhanced potency and selectivity for different neosubstrates, is an active area of research.[8] Furthermore, the modularity of PROTACs allows for the glutarimide moiety to be paired with a vast number of protein-of-interest binders, significantly expanding the "druggable" proteome and offering new therapeutic avenues for a wide range of diseases, from cancers to neurodegenerative disorders.[12][21] The continued exploration of the structure-activity relationships of this privileged scaffold will undoubtedly lead to the next generation of targeted protein degraders.

References

- 1. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]

- 3. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]

- 4. Molecular Glue Discovery: Current and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. gosset.ai [gosset.ai]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. Lenalidomide - Wikipedia [en.wikipedia.org]

- 11. Pomalidomide synthesis - chemicalbook [chemicalbook.com]

- 12. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 13. lifesensors.com [lifesensors.com]

- 14. portlandpress.com [portlandpress.com]

- 15. news-medical.net [news-medical.net]

- 16. revvity.com [revvity.com]

- 17. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

- 21. How to systematically discover novel molecular glues | Drug Discovery News [drugdiscoverynews.com]

An In-Depth Technical Guide on 3-N-Cbz-amino-2,6-Dioxopiperidine as a Thalidomide Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-N-Cbz-amino-2,6-dioxopiperidine, a key intermediate in the synthesis of thalidomide and its analogs. The document details the synthetic pathways, experimental protocols, and the mechanistic role of thalidomide's core structure in its biological activities.

Introduction

Thalidomide, 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, is a landmark molecule in medicinal chemistry. Initially introduced as a sedative, its tragic teratogenic effects led to its withdrawal. However, subsequent research revealed potent anti-angiogenic and immunomodulatory properties, leading to its repurposing for the treatment of multiple myeloma and other conditions.[1][2] The synthesis of thalidomide and its more potent analogs, such as lenalidomide and pomalidomide, often proceeds through a protected 3-aminopiperidine-2,6-dione scaffold. The carbobenzoxy (Cbz) protected form, 3-N-Cbz-amino-2,6-dioxopiperidine, serves as a crucial and versatile precursor in these synthetic routes.

Synthesis of 3-N-Cbz-amino-2,6-Dioxopiperidine

The synthesis of 3-N-Cbz-amino-2,6-dioxopiperidine typically starts from readily available N-Cbz-L-glutamine. The key transformation is an intramolecular cyclization to form the glutarimide ring.

Experimental Protocol: Intramolecular Cyclization of N-Cbz-L-glutamine

A common method for the synthesis of 3-N-Cbz-amino-2,6-dioxopiperidine (referred to as Cbz-aminoglutarimide in some literature) involves the treatment of N-Cbz-L-glutamine with a cyclizing agent. One such protocol utilizes 1,1'-carbonyldiimidazole (CDI) in a suitable solvent like tetrahydrofuran (THF).

-

Reaction: N-Cbz-L-glutamine is dissolved in anhydrous THF.

-

Reagent Addition: 1,1'-Carbonyldiimidazole (CDI) is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux.

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified to yield 3-N-Cbz-amino-2,6-dioxopiperidine.[1]

Conversion of 3-N-Cbz-amino-2,6-Dioxopiperidine to Thalidomide Analogs

The Cbz protecting group can be readily removed to liberate the free amine of 3-aminopiperidine-2,6-dione, which is then condensed with a phthalic anhydride derivative to yield the final product. The synthesis of pomalidomide, a 4-amino substituted thalidomide analog, exemplifies this process.

Experimental Protocol: Synthesis of Pomalidomide from 3-N-Cbz-amino-2,6-Dioxopiperidine

This two-step process involves the deprotection of the Cbz group followed by condensation.

Step 1: Deprotection of 3-N-Cbz-amino-2,6-Dioxopiperidine

-

Reaction: The Cbz protecting group is removed by hydrogenolysis.

-

Catalyst: 10% Palladium on carbon (Pd/C) is used as the catalyst.

-

Reaction Conditions: The reaction is carried out under a hydrogen atmosphere (50-60 psi) in a solvent system of ethyl acetate and hydrochloric acid (HCl).

-

Product: The resulting product is 3-aminopiperidine-2,6-dione hydrochloride.[1]

Step 2: Condensation with 3-Nitrophthalic Anhydride

-

Reaction: The 3-aminopiperidine-2,6-dione hydrochloride is reacted with 3-nitrophthalic anhydride.

-

Solvent: The reaction is performed in refluxing acetic acid.

-

Intermediate Product: This step yields the 4-nitro substituted thalidomide analog.

-

Final Step: The nitro group is subsequently reduced via hydrogenation to afford pomalidomide.[1]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of thalidomide and its precursors from various starting materials.

| Starting Material | Intermediate | Product | Reagents and Conditions | Yield (%) | Reference |

| L-Glutamine | N-phthaloyl-L-glutamine | Thalidomide | 1. Phthalic anhydride, DMF, 90-95°C; 2. Pivaloyl chloride | 61 | [3] |

| L-Glutamine | N/A | Thalidomide | Phthalic anhydride, Pyridine, 80°C, then SOCl2 | 72 | [4] |

| L-Glutamine | N/A | Thalidomide | Phthalic anhydride, DMA, 80°C, then CDI, 85-90°C | Not specified | [5] |

| Cbz-L-glutamine | 3-N-Cbz-amino-2,6-dioxopiperidine | 3-aminopiperidine-2,6-dione HCl | 1. CDI, THF, reflux; 2. H2, Pd/C, EtOAc, HCl | Not specified | [1] |

Mechanism of Action: Thalidomide and the CRL4-CRBN Pathway

The biological effects of thalidomide and its analogs are primarily mediated through their interaction with the protein Cereblon (CRBN).[6][7] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). The binding of thalidomide to CRBN alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by this E3 ligase.[6]

Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, leading to anti-proliferative effects.[6][7] Another neosubstrate is SALL4, a transcription factor involved in limb development, and its degradation is linked to the teratogenic effects of thalidomide.

Conclusion

3-N-Cbz-amino-2,6-dioxopiperidine is a pivotal intermediate in the chemical synthesis of thalidomide and its clinically significant analogs. The synthetic strategies outlined in this guide, which leverage this precursor, offer versatile and efficient routes to these important therapeutic agents. A thorough understanding of both the synthetic pathways and the underlying mechanism of action is essential for the continued development of novel immunomodulatory drugs based on the thalidomide scaffold. The detailed protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. US20050272934A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]

- 5. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]

- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Guide to N-Cbz-Aminoglutarimide: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to the spectroscopic and synthetic aspects of N-Cbz-aminoglutarimide. This compound, a derivative of glutamic acid, is of interest for its potential pharmacological activities, including anticonvulsant properties.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for N-Cbz-Aminoglutarimide

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.35 | m | C₆H₅- (Aromatic protons of Cbz group) |

| ~5.10 | s | -CH₂-Ph (Benzyl protons of Cbz group) |

| ~4.50 | m | α-CH (Glutarimide ring) |

| ~2.50 - 2.80 | m | -CH₂-C=O (Glutarimide ring) |

| ~2.10 - 2.40 | m | -CH₂-CH- (Glutarimide ring) |

| ~8.0 (broad s) | s | N-H (Amide proton of glutarimide) |

| ~5.5 (broad s) | s | N-H (Carbamate proton) |

Note: The solvent used for NMR analysis will influence the chemical shifts. The N-H protons are subject to exchange and may appear as broad signals or not be observed depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Cbz-Aminoglutarimide

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (Glutarimide carbonyls) |

| ~156 | C=O (Carbamate carbonyl of Cbz group) |

| ~136 | C (Aromatic quaternary carbon of Cbz group) |

| ~128.5, 128.0, 127.8 | CH (Aromatic carbons of Cbz group) |

| ~67 | -CH₂-Ph (Benzyl carbon of Cbz group) |

| ~55 | α-CH (Glutarimide ring) |

| ~31 | -CH₂-C=O (Glutarimide ring) |

| ~28 | -CH₂-CH- (Glutarimide ring) |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 3: Predicted IR and Mass Spectrometry Data for N-Cbz-Aminoglutarimide

| Spectroscopic Technique | Characteristic Peaks/Values |

| IR Spectroscopy (cm⁻¹) | ~3300 (N-H stretch, amide), ~3200 (N-H stretch, carbamate), ~1720, ~1680 (C=O stretch, glutarimide and carbamate), ~1530 (N-H bend), ~1250 (C-N stretch) |

| Mass Spectrometry (m/z) | Expected [M+H]⁺: ~277.11, Expected [M+Na]⁺: ~299.09 |

Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for N-Cbz-aminoglutarimide is not widely published. However, based on established methods for the synthesis of similar N-Cbz protected amino acid derivatives and the cyclization of glutamic acid derivatives, a plausible and detailed experimental protocol is provided below. This protocol is intended as a guide and may require optimization.

Synthesis of N-Cbz-Aminoglutarimide from N-Cbz-L-Glutamic Acid

The synthesis of N-Cbz-aminoglutarimide can be conceptualized as a two-step process from L-glutamic acid: N-protection followed by cyclization.

Step 1: N-Protection of L-Glutamic Acid

This step involves the protection of the amino group of L-glutamic acid with a carbobenzyloxy (Cbz) group using benzyl chloroformate under basic conditions (Schotten-Baumann reaction).

-

Materials: L-Glutamic acid, Sodium Carbonate (Na₂CO₃), Benzyl Chloroformate (Cbz-Cl), Dioxane, Water, Diethyl Ether, Hydrochloric Acid (HCl).

-

Procedure:

-

Dissolve L-glutamic acid in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate and a co-solvent like dioxane dropwise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for several hours.